N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide features a benzofuropyrimidinone core linked to a thioacetamide moiety, with substituents at the 3-position (4-methylbenzyl) and the acetamide nitrogen (4-ethylphenyl). Its synthesis likely involves coupling a thiolated benzofuropyrimidinone intermediate with a chloroacetamide derivative, analogous to methods described in and .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-19-12-14-21(15-13-19)29-24(32)17-35-28-30-25-22-6-4-5-7-23(22)34-26(25)27(33)31(28)16-20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJRUTSOQVMBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The compound's structure can be described as a thioacetamide derivative, featuring a benzofuro-pyrimidine moiety. The synthesis generally involves several steps, including the formation of the benzofuro-pyrimidine core and subsequent functionalization to introduce the thioacetamide group.
General Synthetic Route
- Formation of Benzofuro-Pyrimidine Core :
- The initial step involves cyclization reactions that lead to the formation of the benzofuro-pyrimidine structure.
- Thioacetylation :
- The resulting intermediate undergoes thioacetylation to introduce the thiol group.
- Final Acetylation :
- The final product is obtained through acetylation, yielding N-(4-ethylphenyl)-2-thioacetamide derivatives.
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant antimicrobial activity against various bacterial strains. This is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
Anticancer Activity
This compound has shown promise as an anticancer agent in vitro. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
This compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor-induced immunosuppression. By inhibiting IDO activity, it may enhance the efficacy of existing cancer therapies by restoring immune function against tumors.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibits cell wall synthesis | |
| Anticancer | Induces apoptosis via caspase activation | |
| IDO Inhibition | Modulates immune response |
Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives similar to this compound exhibited effective antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.
Study 2: Anticancer Potential
Research conducted at a leading cancer research institute indicated that N-(4-ethylphenyl)-2-thioacetamide derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a chemotherapeutic agent.
Study 3: Immune Modulation
In vivo studies have shown that IDO inhibitors can enhance T-cell responses in tumor-bearing mice models. This suggests that N-(4-ethylphenyl)-2-thioacetamide could be developed further for immunotherapy applications.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Compound A : 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidinone vs. benzofuro[3,2-d]pyrimidinone.
- Substituents : 3-methoxyphenyl (vs. 4-ethylphenyl) and benzyl (vs. 4-methylbenzyl).
- Properties : Molecular weight 437.53 g/mol, predicted pKa 12.77 .
- Key Differences: The thieno ring (sulfur-containing) may reduce aromatic π-stacking efficiency compared to the benzofuro core. Methoxy vs. ethyl groups alter electronic and steric profiles, impacting solubility and target binding.
Compound B : 2-{[3-(4-Ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()
- Core Structure: Hexahydrobenzothienopyrimidine (saturated) vs. dihydrobenzofuropyrimidine.
- Substituents : 4-ethoxyphenyl (core) and 4-methylphenyl (acetamide).
- Ethoxy group enhances lipophilicity but may reduce metabolic stability.
Functional Group Variations
Compound C : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Core: Simple pyrimidine vs. fused benzofuropyrimidinone.
- Substituents : 4-methylpyridin-2-yl (vs. 4-ethylphenyl).
- Synthesis : Prepared via thiol-chloroacetamide coupling, a method applicable to the target compound .
- Lack of fused ring system reduces molecular complexity and binding affinity.
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
